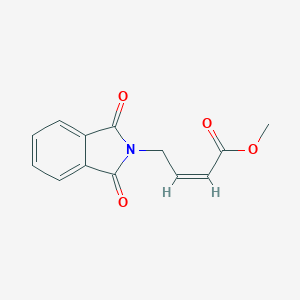

methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate, also known as MDIB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MDIB is a synthetic compound that is typically used in laboratory experiments to investigate its mechanism of action and potential physiological effects. In

Mecanismo De Acción

The mechanism of action of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate is not fully understood, but it is believed to interact with biological targets through covalent bonding. methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate contains a Michael acceptor group, which is a reactive group that can form covalent bonds with nucleophilic groups in biological molecules. This covalent bonding can lead to the inhibition or activation of biological processes, depending on the specific target and the location of the covalent bond.

Biochemical and Physiological Effects

The biochemical and physiological effects of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate are still being investigated, but some studies have shown that it can interact with specific biological targets. For example, one study found that methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate can interact with the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis. This interaction led to the inhibition of GAPDH activity and the subsequent decrease in ATP production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate has several advantages for lab experiments, including its synthetic accessibility and its potential as a versatile intermediate in organic synthesis. However, there are also limitations to its use, including its potential toxicity and its lack of specificity for biological targets.

Direcciones Futuras

There are several future directions for methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate research, including the investigation of its potential as a drug candidate for various diseases, the development of new synthetic methods for methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate and its derivatives, and the exploration of its potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate.

Métodos De Síntesis

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,4-pentanedione with ethyl acetoacetate to form a diketone intermediate. The intermediate is then reacted with phthalic anhydride to form a phthalimide intermediate. Finally, the phthalimide intermediate is reacted with methyl vinyl ketone to form methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate.

Aplicaciones Científicas De Investigación

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate has been the subject of scientific research due to its potential applications in various fields. In the field of organic synthesis, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate has been used as a key intermediate in the synthesis of various compounds. In the field of medicinal chemistry, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. In the field of materials science, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate has been used in the synthesis of functional materials such as polymers and nanoparticles.

Propiedades

Nombre del producto |

methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate |

|---|---|

Fórmula molecular |

C13H11NO4 |

Peso molecular |

245.23 g/mol |

Nombre IUPAC |

methyl (Z)-4-(1,3-dioxoisoindol-2-yl)but-2-enoate |

InChI |

InChI=1S/C13H11NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-7H,8H2,1H3/b7-4- |

Clave InChI |

LLDZOOUNGYCZSH-DAXSKMNVSA-N |

SMILES isomérico |

COC(=O)/C=C\CN1C(=O)C2=CC=CC=C2C1=O |

SMILES |

COC(=O)C=CCN1C(=O)C2=CC=CC=C2C1=O |

SMILES canónico |

COC(=O)C=CCN1C(=O)C2=CC=CC=C2C1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)

![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)

![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)

![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)